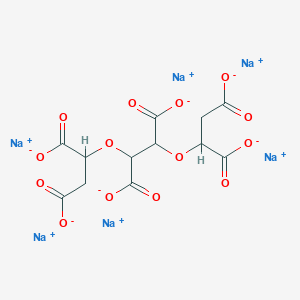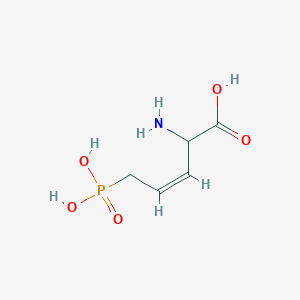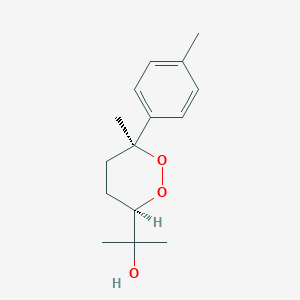
N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide, also known as DMPEA, is a naturally occurring ergoline derivative that has gained attention for its potential pharmacological properties. DMPEA is a structural analogue of the well-known psychedelic compound, Lysergic acid diethylamide (LSD), and has been found to possess similar effects on the central nervous system.
作用机制
N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide acts on the central nervous system by binding to serotonin receptors, specifically the 5-HT2A receptor. This receptor is responsible for mediating the effects of serotonin, a neurotransmitter that is involved in mood regulation, cognition, and perception. N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide has been found to act as a partial agonist at the 5-HT2A receptor, meaning that it can activate the receptor to a certain extent, but not to the same degree as a full agonist such as LSD.
Biochemical and Physiological Effects:
N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide has been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This suggests that N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide may have neuroprotective effects and could potentially be used to treat neurodegenerative disorders such as Alzheimer's disease. N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide has also been found to increase levels of the neurotransmitter dopamine, which is involved in reward and motivation.
实验室实验的优点和局限性
N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide has several advantages as a research tool. It is relatively easy to synthesize and has a high affinity for the 5-HT2A receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide also has some limitations. It has a short half-life in the body, meaning that its effects are relatively short-lived. Additionally, N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
未来方向
There are several potential future directions for research on N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide. One area of interest is its potential as a treatment for depression and anxiety disorders. N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide has been found to have antidepressant and anxiolytic effects in animal models, and further research could explore its potential as a novel therapeutic agent. Another potential area of research is the role of N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide in neurodegenerative disorders. Studies have shown that N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide can increase levels of BDNF, which could potentially slow the progression of diseases such as Alzheimer's. Finally, further research could explore the potential of N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide as a cognitive enhancer, as it has been found to improve memory and cognitive function in animal models.
合成方法
N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide can be synthesized through several methods, including the reaction of ergotamine with isobutyric anhydride in the presence of a Lewis acid catalyst. Another method involves the condensation of 2,6-dimethyl-4-hydroxybenzaldehyde with 2,5-dimethoxyaniline in the presence of a reducing agent such as sodium borohydride.
科学研究应用
N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide has been the subject of several scientific studies due to its potential therapeutic applications. Research has shown that N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide may have antidepressant, anxiolytic, and analgesic effects. N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide has also been found to enhance cognitive function and improve memory.
属性
CAS 编号 |
120478-64-0 |
|---|---|
产品名称 |
N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide |
分子式 |
C21H29N3O |
分子量 |
339.5 g/mol |
IUPAC 名称 |
N-[(6aR,9S,10aR)-5,7-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C21H29N3O/c1-12-15-10-18-16(14-7-6-8-17(22-12)19(14)15)9-13(11-24(18)5)23-20(25)21(2,3)4/h6-8,13,16,18,22H,9-11H2,1-5H3,(H,23,25)/t13-,16+,18+/m0/s1 |
InChI 键 |
ZNMWUMGOSWLWOH-FDQGKXFDSA-N |
手性 SMILES |
CC1=C2C[C@@H]3[C@H](C[C@@H](CN3C)NC(=O)C(C)(C)C)C4=C2C(=CC=C4)N1 |
SMILES |
CC1=C2CC3C(CC(CN3C)NC(=O)C(C)(C)C)C4=C2C(=CC=C4)N1 |
规范 SMILES |
CC1=C2CC3C(CC(CN3C)NC(=O)C(C)(C)C)C4=C2C(=CC=C4)N1 |
同义词 |
N-(2,6-dimethylergoline-8-yl)-2,2-dimethylpropanamide SDZ 208-911 SDZ-208-911 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-Tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B220651.png)











![4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium](/img/structure/B220791.png)